tetraiodidooxidomolybdate(V)

Description

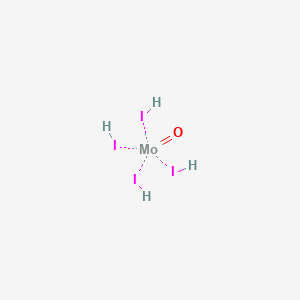

Tetraiodidooxidomolybdate(V) is a molybdenum(V) complex characterized by a central molybdenum atom in the +5 oxidation state, coordinated by one oxide (O²⁻) ligand and four iodide (I⁻) ligands. Its general formula is often represented as [MoO(I)₄]⁻, adopting an octahedral geometry where the oxide ligand occupies one axial position, and the iodide ligands fill the equatorial and remaining axial sites . This complex is typically synthesized through the reaction of molybdenum(V) precursors with iodide salts under controlled acidic conditions. Its stability is influenced by the strong π-donor properties of the oxide ligand, which mitigates the high oxidation state of molybdenum, while the iodide ligands contribute to its solubility in polar organic solvents. Applications of such complexes are explored in catalysis and materials science, particularly in redox reactions and as precursors for molybdenum-containing nanomaterials .

Properties

Molecular Formula |

H4I4MoO |

|---|---|

Molecular Weight |

623.6 g/mol |

IUPAC Name |

oxomolybdenum;tetrahydroiodide |

InChI |

InChI=1S/4HI.Mo.O/h4*1H;; |

InChI Key |

BJEUNYIAAJEXBP-UHFFFAOYSA-N |

Canonical SMILES |

O=[Mo].I.I.I.I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetraiodidooxidomolybdate(V) belongs to a family of oxido-halide molybdenum(V) complexes. Below, it is compared structurally, electronically, and functionally with analogous compounds:

Molybdenum(V) Chloride (MoCl₅)

- Formula : MoCl₅

- Oxidation State : Mo(V)

- Ligands : Five chloride (Cl⁻) ligands.

- Geometry : Trigonal bipyramidal.

- Properties : Highly hygroscopic, strong Lewis acid, and a potent oxidizer. Unlike tetraiodidooxidomolybdate(V), MoCl₅ lacks an oxide ligand, making it more electrophilic and reactive toward nucleophiles. It is widely used in organic synthesis for chlorination reactions .

- Key Difference : The absence of an oxide ligand in MoCl₅ results in lower thermal stability compared to oxido-containing complexes.

Tetrachloridooxidomolybdate(V) ([MoOCl₄]⁻)

- Formula : [MoOCl₄]⁻

- Oxidation State : Mo(V)

- Ligands : One oxide and four chloride ligands.

- Geometry : Octahedral, analogous to tetraiodidooxidomolybdate(V).

- Properties: The smaller chloride ligands create a stronger ligand field, increasing the complex’s stability in acidic media. However, its redox activity is less pronounced than iodide-containing counterparts due to chloride’s weaker reducing ability .

Oxidovanadium(V) Complexes (e.g., [VO(O-vanillin semicarbazone)]⁺)

- Comparison : Vanadium(V) complexes exhibit stronger Lewis acidity due to vanadium’s smaller ionic radius. They are also more prone to hydrolysis in aqueous solutions, whereas molybdenum(V) complexes like tetraiodidooxidomolybdate(V) are stabilized by larger, softer ligands like iodide .

Data Tables

Table 1: Structural and Electronic Comparison of Molybdenum(V) Complexes

| Compound | Formula | Geometry | Ligands | Stability | Key Applications |

|---|---|---|---|---|---|

| Tetraiodidooxidomolybdate(V) | [MoO(I)₄]⁻ | Octahedral | O²⁻, 4I⁻ | Moderate | Catalysis, nanomaterials |

| Molybdenum(V) Chloride | MoCl₅ | Trigonal bipyramidal | 5Cl⁻ | Low | Organic chlorination |

| Tetrachloridooxidomolybdate(V) | [MoOCl₄]⁻ | Octahedral | O²⁻, 4Cl⁻ | High (acidic media) | Electrochemistry |

Table 2: Ligand Field and Reactivity Trends

| Ligand | Ionic Radius (Å) | Field Strength | Redox Activity | Preferred Solvent |

|---|---|---|---|---|

| I⁻ | 2.20 | Weak | High | Polar organic |

| Cl⁻ | 1.81 | Moderate | Moderate | Aqueous/Organic |

| O²⁻ | 1.40 | Strong (π-donor) | Low | Non-polar |

Research Findings

Ligand Effects on Stability: Quantum-chemical studies on analogous zinc and copper complexes () suggest that larger ligands like iodide reduce ligand field stabilization energy (LFSE), making tetraiodidooxidomolybdate(V) less stable than its chloride analogues. However, the oxide ligand’s π-donor properties counterbalance this by delocalizing electron density .

Redox Behavior : The iodide ligands in tetraiodidooxidomolybdate(V) facilitate redox activity, as seen in its ability to participate in electron-transfer reactions. This contrasts with MoCl₅, which primarily acts as an oxidizer .

Comparative Catalytic Efficiency : Studies on oxidovanadium(V) complexes () highlight that the presence of an oxide ligand enhances catalytic activity in oxidation reactions. This parallels the role of the oxide ligand in tetraiodidooxidomolybdate(V), though the latter’s iodide ligands may introduce steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.